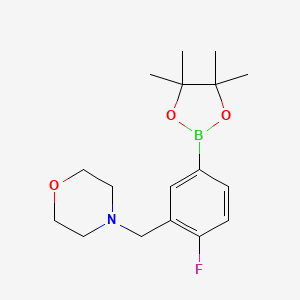

4-Fluoro-3-(morpholinomethyl)phenylboronic acid pinacol ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Fluoro-3-(morpholinomethyl)phenylboronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a versatile reagent in the formation of carbon-carbon bonds .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-(morpholinomethyl)phenylboronic acid pinacol ester typically involves the reaction of 4-fluoro-3-(morpholinomethyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure consistent product quality .

Análisis De Reacciones Químicas

Types of Reactions

4-Fluoro-3-(morpholinomethyl)phenylboronic acid pinacol ester undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or substituted alkenes.

Hydrolysis: The ester can hydrolyze under acidic or basic conditions to yield the corresponding boronic acid.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, are often used to facilitate the coupling reactions.

Major Products

Biaryls: Formed through Suzuki-Miyaura coupling.

Boronic Acids: Resulting from hydrolysis of the ester.

Aplicaciones Científicas De Investigación

4-Fluoro-3-(morpholinomethyl)phenylboronic acid pinacol ester has a wide range of applications in scientific research:

Mecanismo De Acción

The primary mechanism of action for 4-Fluoro-3-(morpholinomethyl)phenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves the formation of a palladium complex. The palladium catalyst facilitates the transmetalation step, where the boronic ester transfers its organic group to the palladium, followed by reductive elimination to form the desired carbon-carbon bond .

Comparación Con Compuestos Similares

Similar Compounds

- 4-Methoxyphenylboronic acid pinacol ester

- 4-(N,N-Dimethylamino)phenylboronic acid pinacol ester

- 4-(N-Phenylaminomethyl)phenylboronic acid pinacol ester

Uniqueness

4-Fluoro-3-(morpholinomethyl)phenylboronic acid pinacol ester is unique due to the presence of the fluorine atom and the morpholinomethyl group, which can influence its reactivity and stability compared to other boronic esters. These functional groups can enhance its utility in specific synthetic applications and potentially improve its performance in biological systems .

Actividad Biológica

4-Fluoro-3-(morpholinomethyl)phenylboronic acid pinacol ester is a member of the boronic acid family, known for its diverse applications in organic synthesis and potential biological activities. This compound features a fluorine atom and a morpholinomethyl group, which may influence its reactivity and interactions with biological targets. Although specific biological activity data for this compound is limited, it is essential to explore its potential roles, particularly in enzyme inhibition and drug development.

Structural Characteristics

The molecular formula of this compound is C17H25BFNO3, with a molecular weight of approximately 321.20 g/mol. The compound exists as a solid with a melting point between 35°C and 40°C. Its structure allows it to participate in various chemical reactions, particularly the Suzuki-Miyaura coupling, which is crucial for forming biaryl compounds in medicinal chemistry.

Enzyme Inhibition

Boronic acids are recognized for their ability to act as enzyme inhibitors, particularly against serine proteases and certain kinases. These enzymes play significant roles in various biological processes, including cell signaling and metabolism. The inhibition of these enzymes by boronic acids can lead to potential therapeutic applications in diseases where these enzymes are implicated.

Key Findings:

- Inhibition Mechanism: The boron atom in boronic acids can form reversible covalent bonds with hydroxyl groups in the active sites of enzymes, thereby inhibiting their activity.

- Potential Applications: Due to their enzyme inhibition properties, boronic acids are being explored as drug candidates for conditions such as cancer and diabetes .

Study on Phenylboronic Acid Nitrogen Mustards

A notable study investigated phenylboronic acid nitrogen mustard derivatives, which demonstrated significant anti-tumor activity. These compounds reduced tumor growth by over 90% in xenograft models of triple-negative breast cancer (TNBC). The study highlighted the importance of structural modifications in enhancing biological activity and selectivity against cancer cells .

MAP4 Kinase Inhibitors

Research on MAP4 kinase inhibitors revealed that compounds targeting this family exhibited neuroprotective effects. While not directly related to this compound, the findings underscore the potential of boronic acid derivatives in developing therapeutics for neurodegenerative diseases .

Comparative Analysis

The following table compares this compound with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C17H25BFNO3 | Contains fluorine; potential enzyme inhibitor |

| 3-Fluoro-4-(morpholinomethyl)benzeneboronic acid pinacol ester | C17H25BFNO3 | Different fluorine position; possible reactivity variations |

| 4-(Morpholinomethyl)phenylboronic acid pinacol ester | C17H25BNO3 | Lacks fluorine; may exhibit different biological activities |

This comparison highlights the unique substitution pattern of this compound, which may influence its reactivity and biological properties compared to similar compounds.

Propiedades

IUPAC Name |

4-[[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25BFNO3/c1-16(2)17(3,4)23-18(22-16)14-5-6-15(19)13(11-14)12-20-7-9-21-10-8-20/h5-6,11H,7-10,12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEFYLLKRLMZBPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)CN3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25BFNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.